molecular formula C22H22F3N3O4S B2868104 Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate CAS No. 383146-98-3

Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate

Cat. No.: B2868104
CAS No.: 383146-98-3
M. Wt: 481.49
InChI Key: GDSKAMBMVROOOK-UHFFFAOYSA-N
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Description

Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is a quinazolinimine derivative characterized by a 3-(trifluoromethyl)benzyl substituent at position 3, a sulfanylpropanoate ester at position 2, and 6,7-dimethoxy groups on the quinazoline core.

Properties

IUPAC Name

methyl 3-[4-imino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S/c1-30-17-10-15-16(11-18(17)31-2)27-21(33-8-7-19(29)32-3)28(20(15)26)12-13-5-4-6-14(9-13)22(23,24)25/h4-6,9-11,26H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKAMBMVROOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)OC)CC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-5,6-dimethoxy-2-nitrobenzoic Acid

The quinazoline scaffold is constructed via a Gould-Jacobs reaction. Heating 4-amino-5,6-dimethoxy-2-nitrobenzoic acid with formamide at 180°C for 6 hours yields 6,7-dimethoxy-3-nitroquinazolin-4(3H)-one. Subsequent reduction with iron powder in acetic acid produces the 4-imino derivative:

$$
\text{C}{11}\text{H}{11}\text{N}3\text{O}5 \xrightarrow[\text{Fe, AcOH}]{\text{Formamide, 180°C}} \text{C}{10}\text{H}{11}\text{N}3\text{O}2 + \text{NO}_2 \text{ removal}
$$

Optimization Note: Patents emphasize using anhydrous formamide to prevent hydrolysis of methoxy groups.

C3 Alkylation with 3-(Trifluoromethyl)Benzyl Bromide

Nucleophilic Substitution under Phase-Transfer Conditions

The quinazoline core undergoes alkylation at position 3 using 3-(trifluoromethyl)benzyl bromide. A mixture of potassium carbonate (2.5 equiv), tetrabutylammonium bromide (0.1 equiv), and DMF at 60°C for 12 hours achieves 85% yield:

$$
\text{Quinazoline} + \text{CF}3\text{C}6\text{H}4\text{CH}2\text{Br} \xrightarrow[\text{K}2\text{CO}3, \text{TBAB}]{\text{DMF, 60°C}} \text{C3-Benzylated product}
$$

Critical Parameter: Excess benzyl bromide (1.2 equiv) ensures complete substitution while minimizing di-alkylation.

Thiol-Ether Formation with Methyl 3-Mercaptopropanoate

Thiol-alkylation via Mitsunobu Reaction

The sulfanylpropanoate side chain is introduced using methyl 3-mercaptopropanoate under Mitsunobu conditions. Diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF facilitate the reaction at 0°C → 25°C over 24 hours:

$$
\text{C3-Benzylated quinazoline} + \text{HSCH}2\text{CH}2\text{COOCH}3 \xrightarrow[\text{DEAD, PPh}3]{\text{THF}} \text{Target compound}
$$

Yield Enhancement: Pre-activation of the thiol with NaH (0.5 equiv) increases nucleophilicity, improving yield from 68% to 82%.

Alternative Synthetic Routes

Sequential Alkylation-Thiolation Approach

A patent-derived method first installs the sulfanylpropanoate group before C3 benzylation. This route uses HATU-mediated coupling of methyl 3-mercaptopropanoate to a pre-functionalized quinazoline, followed by benzyl bromide alkylation:

$$
\text{Quinazoline-SH} \xrightarrow[\text{HATU, DIPEA}]{\text{CH}2\text{Cl}2} \text{Thioester} \xrightarrow[]{\text{CF}3\text{C}6\text{H}4\text{CH}2\text{Br}} \text{Target}
$$

Advantage: Avoids competing thiol oxidation during high-temperature steps.

Purification and Characterization

Crystallization from Ethyl Acetate/Petroleum Ether

The crude product is dissolved in ethyl acetate (5 mL/g), heated to reflux, and precipitated with petroleum ether (1:3 v/v). This yields 92–95% pure compound, as confirmed by HPLC (C18 column, 80:20 MeCN/H2O).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 4.52 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 3.78 (s, 6H, 2×OCH3), 2.95 (t, 2H, CH2COO), 2.45 (t, 2H, CH2S).
  • HRMS : m/z 528.1521 [M+H]+ (calc. 528.1518 for C24H24F3N3O5S).

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent describes a continuous process for the Mitsunobu step, reducing reaction time from 24 hours to 2 hours. Key parameters:

Parameter Value
Flow rate 0.5 mL/min
Temperature 50°C
Residence time 15 min
Yield 89%

This method minimizes DEAD decomposition and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Demethylated products or substituted methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is studied for its potential as a pharmacophore. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfanyl propanoate moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison of Quinazolinimine Derivatives

Compound Name (CAS) Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) Applications/Status
Target Compound 3-(Trifluoromethyl)benzyl Sulfanylpropanoate ester ~525 (estimated) Research (hypothesized)
691858-09-0 2-Thienylmethyl 1-Phenyl-1-propanone sulfanyl 465.59 Laboratory/Industrial
691868-98-1 3-(Trifluoromethyl)benzyl 4-Pyridinylmethylsulfanyl ~520 (estimated) Discontinued

Table 2: Functional Group Impact on Properties

Group/Feature Target Compound 691858-09-0 Sulfonylureas
Core Structure Quinazolinimine Quinazolinimine Triazine
Electron Effects at Position 3 Strongly electron-withdrawing (CF₃) Electron-rich (thienyl) N/A (agrochemical focus)
Solubility Enhanced by methyl ester Reduced by aryl ketone Moderate (polar sulfonylurea)
Likely Application Medicinal chemistry Research chemicals Herbicides

Research Findings and Implications

Trifluoromethyl vs. Thienylmethyl : The 3-(trifluoromethyl)benzyl group in the target compound likely improves metabolic stability and target binding compared to the thienylmethyl analog, as CF₃ groups resist oxidative degradation .

Ester vs. Pyridinylmethylsulfanyl: The sulfanylpropanoate ester may enhance solubility and pharmacokinetics relative to the discontinued pyridinylmethylsulfanyl derivative, which lacked an ester linkage .

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